molecular formula C8H16N2O B15224732 (S)-3-methyl-1-(oxetan-3-yl)piperazine

(S)-3-methyl-1-(oxetan-3-yl)piperazine

Cat. No.: B15224732
M. Wt: 156.23 g/mol
InChI Key: PRUUDHYBMMLTSC-ZETCQYMHSA-N
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Description

(S)-3-Methyl-1-(oxetan-3-yl)piperazine is a chiral compound featuring a piperazine ring substituted with a methyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-methyl-1-(oxetan-3-yl)piperazine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both piperazine and oxetane moieties. This can be achieved through various cyclization reactions, such as intramolecular etherification or epoxide ring opening followed by ring closure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The production process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methyl-1-(oxetan-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

(S)-3-Methyl-1-(oxetan-3-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-methyl-1-(oxetan-3-yl)piperazine involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which may facilitate its binding to biological targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: (S)-3-Methyl-1-(oxetan-3-yl)piperazine is unique due to the presence of both the oxetane and piperazine rings, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, making it a valuable compound in asymmetric synthesis and chiral studies .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(3S)-3-methyl-1-(oxetan-3-yl)piperazine

InChI

InChI=1S/C8H16N2O/c1-7-4-10(3-2-9-7)8-5-11-6-8/h7-9H,2-6H2,1H3/t7-/m0/s1

InChI Key

PRUUDHYBMMLTSC-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C2COC2

Canonical SMILES

CC1CN(CCN1)C2COC2

Origin of Product

United States

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